4-Desmethyl-2-methyl Celecoxib-d4
Description
Contextualization of Celecoxib (B62257) and its Metabolic Landscape in Pharmaceutical Research
Celecoxib is a well-established nonsteroidal anti-inflammatory drug (NSAID) that functions through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. nih.gov This selectivity allows it to exert anti-inflammatory, analgesic, and antipyretic effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the COX-1 isoform. nih.govnih.govnih.gov
In pharmaceutical research, understanding the pharmacokinetics, or how a drug is absorbed, distributed, metabolized, and excreted (ADME), is paramount. Celecoxib is extensively metabolized in the liver, with less than 3% of the drug being eliminated in its unchanged form. nih.govpharmgkb.org The primary metabolic pathway is mediated by the cytochrome P450 isoenzyme CYP2C9, with a minor contribution from CYP3A4. nih.govpharmgkb.orgdrugbank.com The metabolism involves a two-step process:
Hydroxylation: The methyl group on the p-tolyl moiety of Celecoxib is hydroxylated by CYP2C9 to form hydroxycelecoxib. nih.govpharmgkb.orgpharmgkb.org
Oxidation: This primary alcohol metabolite is subsequently oxidized by cytosolic alcohol dehydrogenases to form carboxycelecoxib (a carboxylic acid metabolite). nih.govpharmgkb.org
These major metabolites, along with their glucuronide conjugates, are pharmacologically inactive regarding COX-1 or COX-2 inhibition and are excreted in the urine and feces. pharmgkb.orgdrugbank.comfda.gov The heavy reliance on CYP2C9 for clearance makes the study of this pathway critical, as genetic variations in the CYP2C9 gene can lead to significant differences in drug exposure among individuals. nih.govnih.gov
Table 1: Metabolic Profile of Celecoxib
| Feature | Description | Reference |
|---|---|---|
| Parent Drug | Celecoxib | nih.govpharmgkb.org |
| Primary Metabolizing Enzyme | Cytochrome P450 2C9 (CYP2C9) | nih.govnih.govpharmgkb.org |
| Minor Metabolizing Enzyme | Cytochrome P450 3A4 (CYP3A4) | nih.govpharmgkb.org |
| Primary Metabolite (Step 1) | Hydroxycelecoxib | nih.govpharmgkb.orgpharmgkb.org |
| Secondary Metabolite (Step 2) | Carboxycelecoxib | nih.govpharmgkb.org |
| Metabolite Activity | Inactive as COX inhibitors | pharmgkb.orgdrugbank.comfda.gov |
Significance of Desmethyl Celecoxib as a Key Metabolite and Analog
The term "Desmethyl Celecoxib" can refer to various analogs of Celecoxib. A notable example in research is 4-Desmethyl-2-methyl Celecoxib. It is important to clarify that this compound is an isomer of the parent drug Celecoxib, where the methyl group is on the 2-position of the phenyl ring instead of the 4-position. This structural analog is also a potent and selective COX-2 inhibitor. medchemexpress.comnih.gov
The significance of such analogs is twofold:
Structure-Activity Relationship (SAR) Studies: By synthesizing and testing isomers and analogs like 4-Desmethyl-2-methyl Celecoxib, researchers can probe the structural requirements for potent and selective COX-2 inhibition. This knowledge is crucial for designing new chemical entities with improved properties.
Investigational Compound: Analogs with high potency, such as 4-Desmethyl-2-methyl Celecoxib, are valuable as standalone investigational compounds for inflammatory and pain-related diseases. medchemexpress.com
Therefore, while not a direct metabolite in the primary human pathway, this analog is a significant research compound whose own metabolic and pharmacokinetic profile requires rigorous investigation.
Rationale for Deuterium (B1214612) Labeling in Pharmaceutical Research and Analytical Science
Deuterium (²H or D), a stable (non-radioactive) isotope of hydrogen, serves as an invaluable tool in pharmaceutical science. acs.org Replacing hydrogen with deuterium in a molecule is a subtle structural change that can have profound applications, primarily in two areas:
Altering Metabolic Profiles: The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. This can make the C-D bond more resistant to metabolic cleavage by enzymes like the cytochrome P450 family, a phenomenon known as the kinetic isotope effect. nih.gov This can be strategically used to slow down the metabolism of a drug, potentially improving its pharmacokinetic profile. nih.gov
Analytical Internal Standards: The most common application is in the creation of stable isotope-labeled internal standards (SIL-IS) for use in quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS). scispace.comaptochem.com An ideal internal standard behaves identically to the analyte (the compound being measured) during sample extraction, chromatography, and ionization, but is distinguishable by the mass spectrometer due to its higher mass. aptochem.comacanthusresearch.com By adding a known quantity of the SIL-IS to a biological sample (like plasma or blood), it can accurately correct for any variability or loss during the analytical process, ensuring highly precise and accurate quantification of the non-labeled drug or metabolite. clearsynth.comscioninstruments.com
Scope and Academic Importance of Investigating 4-Desmethyl-2-methyl Celecoxib-d4
Building on the concepts above, this compound is the deuterated form of the Celecoxib analog, 4-Desmethyl-2-methyl Celecoxib. nih.gov The "-d4" designation indicates that four hydrogen atoms on the benzenesulfonamide (B165840) ring have been replaced with deuterium atoms. nih.gov
The academic and research importance of this specific compound is not as a therapeutic agent itself, but as a critical analytical tool. Its primary role is to serve as an ideal internal standard for the quantitative determination of its non-deuterated counterpart, 4-Desmethyl-2-methyl Celecoxib, in biological samples. aptochem.comacanthusresearch.com
When researchers study the pharmacokinetics or metabolism of the active COX-2 inhibitor 4-Desmethyl-2-methyl Celecoxib, they need to measure its concentration in complex matrices like blood or plasma with high accuracy. nih.govnih.gov By using this compound as the internal standard in an LC-MS/MS method, they can achieve the necessary precision and robustness. The deuterated standard co-elutes with the analyte and experiences the same matrix effects, but its 4-dalton mass difference allows the mass spectrometer to measure each compound independently. aptochem.com This precise quantification is fundamental to understanding the ADME properties of the potential new drug, making this compound an essential component of its research and development.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2,3,5,6-tetradeuterio-4-[5-(2-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide | PubChem nih.gov |
| Molecular Formula | C₁₇H₁₀D₄F₃N₃O₂S | PubChem nih.gov |
| Molecular Weight | 385.4 g/mol | PubChem nih.gov |
| Monoisotopic Mass | 385.10098934 Da | PubChem nih.gov |
| Topological Polar Surface Area | 86.4 Ų | PubChem nih.gov |
Properties
Molecular Formula |
C₁₇H₁₀D₄F₃N₃O₂S |
|---|---|
Molecular Weight |
385.4 |
Synonyms |
4-[5-(2-Methylphenyl)-3-trifluoromethyl-1H-pyrazol-1-yl]benzenesulfonamide-d4 |
Origin of Product |
United States |
Chemical Synthesis and Isotopic Labeling Strategies
Established Synthetic Pathways for Desmethyl Celecoxib (B62257) and its Analogs
The fundamental structure of 4-Desmethyl-2-methyl Celecoxib is a 1,5-diarylpyrazole, a core component shared with the well-known COX-2 inhibitor, Celecoxib. The most prevalent and established synthetic route to this class of compounds is the Knorr pyrazole (B372694) synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative.
In the case of Celecoxib, the synthesis typically involves the reaction between 4,4,4-trifluoro-1-(4-methylphenyl)-butane-1,3-dione and 4-hydrazinophenylsulfonamide (or its hydrochloride salt). By analogy, the synthesis of 4-Desmethyl-2-methyl Celecoxib would utilize a different diketone precursor, specifically 4,4,4-trifluoro-1-(2-methylphenyl)-butane-1,3-dione . This diketone is then reacted with 4-hydrazinophenylsulfonamide hydrochloride in a suitable solvent, such as methanol (B129727) or a mixture of an alkyl ester and water, often under acidic conditions to facilitate the cyclocondensation reaction.
The general reaction scheme is as follows:
Claisen Condensation : The synthesis of the diketone precursor is typically achieved via a Claisen condensation between an appropriate acetophenone (B1666503) (in this case, 2'-methylacetophenone) and a trifluoroacetate (B77799) ester (e.g., ethyl trifluoroacetate) in the presence of a strong base like sodium methoxide.
Cyclocondensation : The resulting 1,3-diketone is then reacted with 4-hydrazinophenylsulfonamide hydrochloride. The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the stable pyrazole ring.
Alternative synthetic strategies for Celecoxib analogs have also been explored, including multi-step flow synthesis procedures and variations on the cycloaddition reaction, but the Knorr synthesis remains a robust and widely used method for accessing this structural motif. nih.govresearchgate.netgoogle.com
Methodologies for Deuterium (B1214612) Incorporation in 4-Desmethyl-2-methyl Celecoxib-d4
Incorporating deuterium into the target molecule can be achieved through two primary strategies: by using deuterated starting materials or by performing a hydrogen-deuterium exchange (HIE) reaction on the final compound or a late-stage intermediate. The "-d4" designation indicates that four hydrogen atoms have been replaced by deuterium. For a compound like 4-Desmethyl-2-methyl Celecoxib, these deuterium atoms are most likely located on one of the aromatic rings, as these positions are often targeted to study metabolic pathways. For example, a common labeled version of Celecoxib, [²H4] Celecoxib, is prepared from [²H4] 4-acetamidobenzenesolfonyl, indicating deuteration on the sulfonamide-bearing phenyl ring. researchgate.net
Site-Specific Deuteration Techniques
Achieving site-specific deuteration is crucial for ensuring the utility of the labeled compound. Several techniques can be employed:
Use of Deuterated Precursors : This is the most straightforward approach for controlling the location of the deuterium atoms. For this compound, the synthesis could start with a deuterated version of either of the key precursors:
4-Hydrazinophenylsulfonamide-d4 : Synthesizing this precursor with four deuterium atoms on the phenyl ring ensures that the final product is labeled specifically on that moiety.
1-(2-methylphenyl-d4)-4,4,4-trifluoro-butane-1,3-dione : Alternatively, starting with a deuterated tolyl group would place the labels on the other phenyl ring of the final molecule.
Metal-Catalyzed Hydrogen Isotope Exchange (HIE) : This technique allows for the direct replacement of hydrogen with deuterium on an existing molecule. researchgate.net Catalysts based on iridium, rhodium, or palladium can facilitate the exchange at specific positions, often directed by existing functional groups on the molecule. rti.org For aromatic compounds, C-H activation can be used to selectively deuterate ortho, meta, or para positions depending on the catalyst and directing group used. researchgate.net
Reductive Deuteration : Another method involves the reduction of a suitable precursor with a deuterium source. For example, the reduction of an aryl halide can be performed using deuterium gas (D₂) and a catalyst, or a nitrile group can be reduced to a deuterated methyl group using a reagent like lithium aluminum deuteride (B1239839) (LiAlD₄). nih.govnih.gov
Optimization of Reaction Conditions for Isotopic Purity
Achieving high isotopic purity (a high percentage of molecules containing the desired number of deuterium atoms) is critical. This requires careful optimization of reaction conditions.
| Parameter | Optimization Strategy | Rationale |
| Deuterium Source | Use of high-purity sources like D₂O, D₂ gas, or deuterated solvents. | The purity of the deuterium source directly impacts the maximum achievable isotopic enrichment. |
| Catalyst | Screening different transition metal catalysts (e.g., Iridium, Palladium) and their ligands; optimizing catalyst loading. | The choice of catalyst determines the efficiency and regioselectivity of H/D exchange reactions. nih.gov |
| Temperature | Varying the reaction temperature to find the optimal balance between reaction rate and potential side reactions or deuterium scrambling. | Higher temperatures can increase reaction rates but may also lead to reduced selectivity and isotopic scrambling. |
| Reaction Time | Monitoring the reaction over time to determine the point of maximum deuterium incorporation without degradation. | Insufficient time leads to incomplete labeling, while excessive time can promote side reactions. |
| Solvent | Choosing a solvent that facilitates the reaction and minimizes unwanted H/D exchange with the solvent itself (if not the intended deuterium source). | The solvent can influence catalyst activity and substrate solubility. |
Advanced analytical techniques, such as Molecular Rotational Resonance (MRR) spectroscopy, can provide detailed analysis of all isotopomers generated, allowing for fine-tuning of reaction conditions to minimize off-target products and enhance isotopic purity. acs.org
Characterization of Synthetic Intermediates and Final Deuterated Product Purity
Rigorous characterization is essential to confirm the chemical identity, purity, and isotopic enrichment of the synthetic intermediates and the final this compound product. A combination of spectroscopic and spectrometric techniques is typically employed. rsc.org
| Analytical Technique | Purpose | Key Information Provided |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and determination of deuterium location. | ¹H NMR : Disappearance of signals at specific positions confirms successful deuteration. Integration can provide an estimate of isotopic enrichment. ²H NMR : Directly observes the deuterium nuclei, confirming their presence and location. ¹³C NMR : Shows changes in carbon signals due to the coupling with deuterium. |
| Mass Spectrometry (MS) | Confirmation of molecular weight and determination of isotopic distribution. | High-Resolution Mass Spectrometry (HRMS) : Provides an accurate mass measurement, confirming the elemental composition and the number of deuterium atoms incorporated. It allows for the quantification of the distribution of different isotopologues (d₀, d₁, d₂, d₃, d₄, etc.). researchgate.netnih.gov |
| Liquid Chromatography (LC) | Assessment of chemical purity. | High-Performance Liquid Chromatography (HPLC) coupled with UV or MS detection is used to separate the final product from any unreacted starting materials or synthetic byproducts, thus determining its chemical purity. acs.org |
By combining these methods, a comprehensive analysis of the final product is achieved, ensuring it meets the required specifications for both chemical purity and isotopic labeling. rsc.org
Scale-Up Considerations for Research Compound Production
Transitioning the synthesis of a complex labeled compound like this compound from a small, laboratory scale to the production of larger quantities (milligrams to grams) for research presents several challenges.
Process Robustness and Safety : Reactions that work well on a small scale may not be directly transferable to a larger scale. Issues such as heat transfer, mixing, and reaction kinetics need to be carefully managed. The safety of all reaction steps must be thoroughly evaluated for larger-scale operations.
Purification : Chromatographic purification methods that are feasible in the lab can become cumbersome and expensive on a larger scale. Developing efficient crystallization or extraction procedures is often necessary to ensure high chemical purity of the final compound.
Isotopic Purity Control : Maintaining high isotopic purity during scale-up can be challenging. Any potential for H/D back-exchange during reaction workup or purification must be identified and minimized.
Specialized Equipment : The synthesis of isotopically labeled compounds often requires dedicated equipment and laboratory space to avoid cross-contamination. rti.org For radiolabeled compounds, this is even more critical.
Efficient and economical large-scale synthesis strategies are crucial for making isotopically labeled standards more widely available for research. nih.gov
Metabolic Characterization in Preclinical and in Vitro Systems
Enzymatic Biotransformation Pathways of Celecoxib (B62257) and Desmethyl Celecoxib
The metabolism of celecoxib is extensive, with less than 3% of the drug being eliminated in its unchanged form. nih.govpharmgkb.org The primary site of metabolism is the liver, where the drug undergoes Phase I and Phase II biotransformation reactions. pharmgkb.org
The initial and rate-limiting step in celecoxib metabolism is the oxidation of the methyl group on the p-tolyl moiety to form hydroxycelecoxib. nih.govpharmgkb.org This reaction is predominantly catalyzed by the Cytochrome P450 isoform CYP2C9. pharmgkb.orgnih.govnih.gov While CYP2C9 is the major contributor, CYP3A4 also plays a minor role in this hydroxylation, accounting for less than 25% of the metabolic activity. nih.govpharmgkb.org The significant reliance on CYP2C9 means that genetic variations (polymorphisms) in the CYP2C9 gene can markedly alter the drug's metabolism. nih.govnih.gov For instance, individuals with variant alleles like CYP2C93 exhibit significantly slower metabolism. nih.govnih.gov Some studies also suggest a minor role for CYP2D6, particularly in individuals with reduced CYP2C9 function. nih.gov
In vitro studies using human liver microsomes have confirmed the dominant role of CYP2C9. nih.gov Experiments using specific chemical inhibitors and antibodies against CYP2C9 have shown a substantial decrease in celecoxib hydroxylation, further solidifying its primary role. nih.gov
Following the initial CYP-mediated hydroxylation, the resulting metabolite, hydroxycelecoxib, undergoes further oxidation. This second step is carried out by cytosolic alcohol dehydrogenases, which convert hydroxycelecoxib into the corresponding carboxylic acid metabolite, known as carboxycelecoxib. nih.govpharmgkb.orgnih.gov This carboxylic acid derivative is the main metabolite found in circulation. nih.gov
These Phase I metabolites, hydroxycelecoxib and carboxycelecoxib, are pharmacologically inactive. nih.govpharmgkb.org The biotransformation process concludes with a Phase II conjugation reaction. Carboxycelecoxib is conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form an acyl glucuronide. nih.govpharmgkb.org This final conjugated product is more water-soluble, facilitating its excretion from the body through urine and feces. pharmgkb.orgpharmgkb.org In some preclinical models like rabbits, multiple positional isomers of the acyl glucuronide conjugates have been identified. nih.govcolab.ws
The primary metabolic pathway can be summarized as follows: Celecoxib → Hydroxycelecoxib → Carboxycelecoxib → Carboxycelecoxib Glucuronide
Table 1: Key Enzymes and Metabolites in Celecoxib Biotransformation
| Step | Parent Compound | Primary Enzyme(s) | Resulting Metabolite | Metabolite Activity |
|---|---|---|---|---|
| Phase I (Step 1) | Celecoxib | CYP2C9 (>75%), CYP3A4 (<25%) nih.govpharmgkb.org | Hydroxycelecoxib | Inactive pharmgkb.org |
| Phase I (Step 2) | Hydroxycelecoxib | Cytosolic Alcohol Dehydrogenases nih.govnih.gov | Carboxycelecoxib | Inactive pharmgkb.org |
| Phase II | Carboxycelecoxib | UDP-Glucuronosyltransferases (UGTs) nih.govpharmgkb.org | Carboxycelecoxib Glucuronide | Inactive pharmgkb.org |
Influence of Deuterium (B1214612) Substitution on Metabolic Stability: The Kinetic Isotope Effect
Deuterium substitution is a strategy used in medicinal chemistry to improve the metabolic properties of a drug. This involves replacing one or more hydrogen atoms with their heavier, stable isotope, deuterium.
The foundation of the deuterium substitution strategy lies in the kinetic isotope effect (KIE). nih.govportico.org A carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than a carbon-hydrogen (C-H) bond. portico.org Consequently, more energy is required to break a C-D bond. portico.org If the cleavage of this bond is the rate-determining step in a metabolic reaction, as is common in CYP450-mediated oxidations, the reaction will proceed more slowly for the deuterated compound. portico.orgnih.gov
In vitro studies using liver microsomes are a standard method for assessing the metabolic stability of new chemical entities. researchgate.net For a drug like celecoxib, where metabolism is initiated by the oxidation of a methyl group, deuterating this position can significantly slow down its rate of metabolism. Studies on other deuterated celecoxib derivatives have shown that deuteration effectively enhances metabolic stability in murine liver microsomes. nih.gov This reduced rate of metabolism in microsomes translates to a longer intrinsic half-life for the deuterated compound compared to its non-deuterated counterpart. researchgate.netjuniperpublishers.com
The effects observed in vitro often translate to in vivo preclinical models. In animal studies, deuteration can lead to a more favorable pharmacokinetic profile. nih.gov For instance, a study comparing a fluorinated celecoxib derivative with its deuterated analog in mice found that the deuterated compound was the most metabolically stable of the tested derivatives. nih.gov This increased stability can result in higher exposure to the parent drug and potentially altered distribution and excretion profiles. nih.govnih.gov
The metabolic pathways generally remain the same, but the rate at which they occur is altered. juniperpublishers.com In rats, the metabolic pathways of celecoxib are similar to humans, involving oxidation to hydroxycelecoxib and then carboxycelecoxib. nih.gov A deuterated version would be expected to follow the same pathway but at a reduced rate, leading to a longer half-life of the parent drug in the bloodstream.
Metabolite Profiling and Identification Using Labeled Standards in Research Models
Stable isotope-labeled compounds, such as 4-Desmethyl-2-methyl Celecoxib-d4, are indispensable tools in modern drug metabolism research. These labeled standards are primarily used for accurate quantification in complex biological matrices.
In techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), a deuterated analogue of the analyte serves as an ideal internal standard. nih.govinnovareacademics.in The compound "this compound" is a deuterated version of a celecoxib metabolite. Its nearly identical chemical and physical properties to the non-labeled metabolite ensure that it behaves similarly during sample extraction, chromatographic separation, and ionization. However, its different mass allows it to be distinguished by the mass spectrometer.
This co-elution with a distinct mass-to-charge ratio (m/z) allows for precise correction of any sample loss or variability in instrument response, leading to highly accurate and reproducible quantification of the target metabolite. nih.gov Validated UPLC-MS/MS methods have been successfully developed for the simultaneous quantification of celecoxib and its major metabolites (hydroxycelecoxib and carboxycelecoxib) in rat blood, demonstrating the power of this approach for detailed pharmacokinetic studies. nih.gov The use of such labeled standards is crucial for generating reliable data on the concentration-time profiles of both the parent drug and its metabolites in various biological samples.
Advanced Analytical Methodologies for Quantification and Characterization
Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its exceptional sensitivity and selectivity. eijppr.com The development of a robust LC-MS/MS method is a meticulous process involving the strategic selection of chromatographic conditions and mass spectrometric parameters to ensure accuracy and reproducibility. nih.govyoutube.com For compounds like celecoxib (B62257) and its analogs, these methods are essential for characterization and quantification in various biological samples. jetir.org
In quantitative bioanalysis using LC-MS/MS, an internal standard (IS) is crucial for achieving accurate results. The ideal IS is a stable isotope-labeled (SIL) version of the analyte. 4-Desmethyl-2-methyl Celecoxib-d4 is a deuterated form of 4-Desmethyl-2-methyl Celecoxib, making it an exemplary SIL-IS.
The core benefit of using a SIL-IS like this compound is that it exhibits nearly identical physicochemical properties, extraction recovery, and chromatographic retention time to the non-labeled analyte. pnrjournal.com However, due to its increased mass from the deuterium (B1214612) atoms, it is easily distinguished by the mass spectrometer. nih.gov This co-elution allows the SIL-IS to effectively track and correct for variability that can occur during sample processing, such as extraction losses, and to compensate for matrix-induced ion suppression or enhancement, which can significantly impact the accuracy of quantification. eijppr.com For instance, in the analysis of celecoxib, the deuterated analog Celecoxib-d4 has been successfully used to ensure high selectivity and accurate quantification. pnrjournal.com
The optimization of both chromatographic and mass spectrometric conditions is paramount for developing a sensitive and specific assay.
Chromatographic Separation: The primary goal of chromatographic optimization is to achieve a good peak shape and sufficient separation of the analyte from endogenous matrix components and other related substances. nih.gov Key parameters that are systematically adjusted include:
Stationary Phase: Reversed-phase columns, such as C18 or C8, are commonly employed for the analysis of celecoxib and its metabolites. nih.govmdpi.com The choice of column affects the retention and selectivity of the separation.
Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous component, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. pnrjournal.comnih.gov For example, a mobile phase of acetonitrile and 2.5 mM ammonium acetate (pH=4.5) was found to provide optimal sensitivity and peak shape for celecoxib and its metabolites. nih.gov
Column Temperature and Flow Rate: Maintaining a consistent and optimized column temperature, such as 45°C, can improve the separation efficiency. nih.gov Flow rates are adjusted based on the column dimensions to ensure optimal performance. mdpi.comnih.gov
Mass Spectrometric Detection: For quantitative analysis, tandem mass spectrometers are typically operated in Multiple Reaction Monitoring (MRM) mode, which offers superior specificity and sensitivity. nih.govnih.gov Optimization involves:
Ionization Source: The choice between positive or negative electrospray ionization (ESI) depends on the chemical nature of the analyte. For celecoxib and its metabolites, both modes have been utilized, with the selection based on which provides a higher signal intensity. nih.govnih.gov
Compound-Specific Parameters: Parameters such as the ion spray voltage and source temperature are tuned to maximize the generation of the desired precursor ion. nih.gov
MRM Transitions: For each analyte and its SIL-IS, a specific precursor ion is selected and fragmented to produce a characteristic product ion. The monitoring of this specific transition (e.g., m/z 380.1 → 316.3 for celecoxib) ensures that only the compound of interest is quantified, minimizing interferences. nih.gov
The table below shows example optimized mass spectrometric parameters for Celecoxib, illustrating the data required for a robust method. A similar process would be applied to 4-Desmethyl-2-methyl Celecoxib and its d4-internal standard.
Table 1: Example of Optimized Mass Spectrometric Parameters for Celecoxib Analysis
| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Celecoxib (CCB) | Negative ESI | 380.1 | 316.3 | nih.gov |
| Celecoxib (CLX) | Positive ESI | 504.7 | 98.1 | pnrjournal.com |
| Celecoxib-D4 (CLX-D4) | Positive ESI | 385.6 | 102.8 | pnrjournal.com |
Analytical Performance Evaluation in Preclinical Biological Matrices
Once a method is developed, it must undergo rigorous validation to demonstrate its reliability for the intended application, following guidelines from regulatory bodies. mdpi.com This evaluation is performed in the specific preclinical biological matrix of interest, such as plasma, blood, or tissue homogenates. nih.govmdpi.com
The validation process assesses several key performance characteristics:
Sensitivity: The sensitivity of the method is defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. nih.gov For celecoxib and its metabolites, highly sensitive methods have been developed with LLOQs as low as 0.3 nM in rat blood and 1.5 ng/mL in rat plasma. nih.govnih.gov
Linearity: The linearity of the method is established by analyzing a series of calibration standards over a specific concentration range. A linear relationship is expected between the concentration and the instrument response, with correlation coefficients (r²) typically greater than 0.99. nih.govmdpi.com
Accuracy and Precision: These are determined by analyzing replicate Quality Control (QC) samples at multiple concentration levels (low, medium, and high) on the same day (intra-day precision) and on different days (inter-day precision). nih.gov Accuracy measures how close the measured concentration is to the true value, while precision measures the degree of scatter. Generally, the accuracy should be within ±15% of the nominal value, and the precision, expressed as the coefficient of variation (%CV), should be less than 15%. nih.govmdpi.comnih.gov
The following table summarizes typical analytical performance data from validated LC-MS/MS methods for celecoxib, which would be representative of a method using this compound.
Table 2: Example of Analytical Method Performance in Preclinical Matrices
| Parameter | Matrix | Celecoxib | Celecoxib Metabolites | Reference |
| Linearity Range | Rat Blood | 0.3 - 20,000 nM | 0.3 - 20,000 nM | nih.gov, nih.gov |
| Rat Plasma | 20 - 800 ng/mL | N/A | pnrjournal.com | |
| LLOQ | Rat Blood | 0.3 nM | 0.3 - 2.0 nM | nih.gov |
| Human Plasma | 10 ng/mL | N/A | nih.gov | |
| Intra-day Precision (%CV) | Human Plasma | 1.08 - 7.81% | N/A | nih.gov |
| Inter-day Precision (%CV) | Human Plasma | 1.15 - 4.93% | N/A | nih.gov |
| Accuracy | Mouse Matrices | -14.9 to 13.2% | N/A | mdpi.com |
| Rat Blood | 85 - 115% | 85 - 115% | nih.gov |
Matrix Effects: Biological samples are inherently complex, containing numerous endogenous components that can interfere with the ionization of the analyte, a phenomenon known as the matrix effect. eijppr.com This can lead to either ion suppression or enhancement, resulting in inaccurate quantification. Matrix effects are evaluated by comparing the analytical response of the analyte in the presence of the extracted matrix with the response in a neat solution. nih.gov The use of a co-eluting SIL-IS like this compound is the most effective strategy to mitigate these effects, as the IS and analyte are affected similarly. eijppr.com In well-developed methods for celecoxib, no significant matrix effects were observed when an appropriate internal standard was used. nih.govnih.gov
Recovery: The extraction recovery measures the efficiency of the sample preparation process in extracting the analyte from the biological matrix. It is determined by comparing the analyte's response in a pre-extraction spiked sample to that of a post-extraction spiked sample. mdpi.com Consistent and reproducible recovery is essential for a reliable method. Methods for celecoxib and its metabolites have demonstrated high and consistent recovery rates.
The table below presents typical recovery and matrix effect data.
Table 3: Example of Recovery and Matrix Effect Data in Preclinical Matrices
| Analyte | Matrix | Recovery (%) | Matrix Effect (%) | Reference |
| Celecoxib | Rat Blood | >70% | Not significant | nih.gov, nih.gov |
| Celecoxib | Mouse Plasma | >84% | N/A | mdpi.com |
| Celecoxib | Mouse Brain | >103% | N/A | mdpi.com |
| Celecoxib | Rat Plasma | 73.7 - 78.7% | N/A | nih.gov |
| Repaglinide | Rat Plasma | 98.5 - 104% | 92.1 - 102% | nih.gov |
Integration with Other Chromatographic and Spectroscopic Techniques for Comprehensive Analysis
While LC-MS/MS is a powerful tool for quantification, its integration with other analytical techniques can provide a more comprehensive characterization of a drug substance and its related compounds. nih.gov Techniques such as High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection are often used alongside mass spectrometry. jetir.orgnih.gov
HPLC-UV methods can be valuable for analyzing samples with higher concentrations or for determining the purity of a drug substance. nih.gov However, for trace-level quantification of metabolites or impurities in complex biological fluids, LC-MS/MS is superior due to its enhanced sensitivity and selectivity. researchgate.net For example, different chromatographic modes, including reversed-phase, normal-phase, and even chiral chromatography, have been developed using HPLC to separate celecoxib from its various process-related impurities and isomers, a task that requires high resolving power. nih.gov The combination of these techniques allows for a multi-faceted analytical approach, where HPLC-UV might be used for quality control of the bulk drug substance, while LC-MS/MS is employed for sensitive pharmacokinetic and metabolite profiling studies in preclinical and clinical development. nih.govresearchgate.net
Preclinical Pharmacological and Mechanistic Investigations
In Vitro Pharmacodynamic Evaluation of Desmethyl Celecoxib (B62257) Analogs
The initial stages of drug discovery involve characterizing the interaction of a compound with its intended biological target. For desmethyl celecoxib analogs, this evaluation centers on their potency and selectivity as inhibitors of the cyclooxygenase (COX) enzymes.
Cyclooxygenase-2 (COX-2) Inhibitory Potency and Selectivity Assays
Celecoxib and its analogs are known for their selective inhibition of COX-2, an enzyme upregulated during inflammation, while showing less activity against the constitutively expressed COX-1 isoform nih.gov. This selectivity is a key therapeutic feature, as COX-1 inhibition is associated with gastrointestinal side effects nih.govnih.gov.
In vitro assays are crucial for quantifying the inhibitory potency (often expressed as the half-maximal inhibitory concentration, IC50) of these analogs against both COX isoforms. Desmethyl Celecoxib has been identified as a selective COX-2 inhibitor with an IC50 value of 32 nM. The selectivity of these compounds is determined by comparing their IC50 values for COX-2 versus COX-1. Studies on various celecoxib analogs demonstrate a range of potencies and selectivities. For instance, certain fluorinated triarylpyrazoles have shown COX-2 IC50 values as low as 0.049 µmol/L with a selectivity index (SI) over 250, comparable to or exceeding that of celecoxib nih.gov.
The introduction of deuterium (B1214612), as in 4-Desmethyl-2-methyl Celecoxib-d4, is a common strategy in medicinal chemistry to alter a compound's metabolic profile. However, this isotopic substitution is not expected to influence the intrinsic inhibitory potency of the molecule in in vitro enzyme assays, as the binding affinity to the target enzyme remains unchanged nih.gov.
| Compound | COX-2 IC50 | Selectivity Index (SI) vs. COX-1 | Reference |
|---|---|---|---|
| Celecoxib | 0.055 µmol/L | 179.4 | nih.gov |
| Desmethyl Celecoxib | 32 nmol/L | Data Not Available | |
| Fluorinated Analog 12 | 0.049 µmol/L | 253.1 | nih.gov |
| Fluorinated Analog 14 | 0.054 µmol/L | 214.8 | nih.gov |
| Benzoxazine Analog 3e | 0.57 µmol/L | >242.4 | rsc.org |
Mechanistic Studies on Enzyme-Ligand Interactions
The selectivity of celecoxib and its analogs for COX-2 over COX-1 is rooted in specific structural differences between the active sites of the two enzymes nih.gov. Molecular modeling and crystallography studies have provided detailed insights into these enzyme-ligand interactions.
The active site of the COX-2 enzyme features a larger, more accommodating side pocket compared to COX-1. This difference is primarily due to the presence of a valine residue (Val-523) in COX-2, in contrast to a bulkier isoleucine residue in COX-1 nih.gov. This structural variance allows the diarylheterocycle structure of celecoxib analogs to access and bind within this side pocket.
The binding is further stabilized by key interactions. The sulfonamide moiety (-SO2NH2) of celecoxib and its analogs is crucial for high-affinity binding and selectivity. It forms hydrogen bonds with key amino acid residues within the COX-2 active site, such as Arg499 and Phe504 researchgate.net. Additionally, the pyrazole (B372694) ring can participate in cation-π interactions with residues like Arg106 researchgate.netpjmhsonline.com. These combined interactions anchor the inhibitor firmly within the enzyme's catalytic channel, blocking the entry of its natural substrate, arachidonic acid.
Preclinical Pharmacokinetic and Biodistribution Studies in Animal Models
Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is fundamental to its preclinical development. Studies in animal models provide this critical pharmacokinetic data.
Assessment of Absorption, Distribution, and Excretion Characteristics
The parent compound, celecoxib, is rapidly absorbed after oral administration and is extensively metabolized in the liver, with less than 3% of the drug being eliminated unchanged nih.govclinpgx.org. The primary metabolic pathway involves the cytochrome P450 enzyme CYP2C9, which catalyzes the hydroxylation of the methyl group, followed by further oxidation to a carboxylic acid metabolite nih.govclinpgx.orgnih.gov. These metabolites, which are considered inactive as COX inhibitors, are then excreted primarily in the feces and to a lesser extent in the urine nih.govnih.govdrugbank.com.
Deuteration, the process of replacing hydrogen atoms with their heavier isotope deuterium, is a strategy employed to improve the metabolic stability of a drug. By strengthening the carbon-hydrogen bond at a site of metabolism, deuteration can slow the rate of enzymatic breakdown. This approach, as applied in this compound, aims to reduce the rate of metabolism, potentially altering the compound's pharmacokinetic profile. Studies on other deuterated celecoxib analogs have shown that this strategy can effectively suppress in vitro and in vivo metabolization nih.gov.
Tissue Distribution and Accumulation Profiles of Deuterated Analogs
Biodistribution studies in animal models reveal where a compound and its metabolites travel and accumulate in the body. For a radio-labeled and deuterated celecoxib analog investigated in rats, PET imaging and biodistribution experiments showed rapid clearance from the blood nih.gov.
At 5 minutes post-injection, the highest initial concentrations of the radiotracer were observed in the liver, adrenals, and both brown and white adipose tissue nih.gov. Over time, the radioactivity decreased in most organs while increasing in the intestine and urine, indicating that the compound and its metabolites are cleared through both hepatobiliary and renal excretion pathways nih.gov. The deuterated analog, in particular, was found to be the most metabolically stable among the derivatives studied, highlighting the effectiveness of deuteration in slowing metabolic degradation nih.gov.
Investigation of Compound Interactions with Biological Systems in Preclinical Models
While celecoxib analogs are designed as selective COX-2 inhibitors, they can interact with other biological targets, leading to pharmacological effects independent of COX-2 inhibition nih.govresearchgate.net. One of the most significant off-target interactions for celecoxib and related compounds is the inhibition of carbonic anhydrase (CA) enzymes drugbank.comnih.gov.
This interaction is directly related to the unsubstituted arylsulfonamide moiety present in celecoxib nih.govacs.org. This chemical group is a well-known pharmacophore for CA inhibitors. Studies have demonstrated that celecoxib has a nanomolar affinity for several CA isoenzymes, including CA I, II, IV, and IX acs.org. X-ray crystallography has confirmed that the sulfonamide group of celecoxib binds directly to the catalytic zinc ion in the active site of CA II acs.org. This interaction is not observed with compounds that lack this specific chemical group, such as rofecoxib, which has a methyl sulfone moiety instead nih.govacs.org. As this compound retains the critical sulfonamide group, it is expected to exhibit similar inhibitory activity against carbonic anhydrases. This dual inhibition of COX-2 and CA presents potential for different pharmacological applications nih.gov.
Effects on Gut Microbiota Composition and Function in Animal Models
It is important to note that the following research was conducted on the parent compound, celecoxib, and not this compound. The effects of this specific deuterated analog on gut microbiota have not been documented in the reviewed literature.
Preclinical studies in animal models have demonstrated that celecoxib administration can significantly alter the composition and function of the gut microbiota. In a study utilizing APCMin/+ mice, a model for intestinal polyp formation, oral administration of celecoxib for 10 weeks led to notable shifts in the luminal bacterial populations in both the ileum and feces. nih.gov Specifically, a decrease in the abundance of Lactobacillaceae and Bifidobacteriaceae was observed, alongside an increase in Coriobacteriaceae. nih.govgutmicrobiotaforhealth.com
These alterations in the gut microbial community are associated with the chemopreventive effects of celecoxib. The changes in bacterial populations are thought to contribute to a reduction in intestinal polyp burden. nih.govgutmicrobiotaforhealth.com Further research has suggested that the interaction between celecoxib and the gut microbiota is bidirectional, with the microbial environment potentially influencing the drug's efficacy and metabolic profile. biorxiv.org Some studies, however, have reported no significant changes in the gut microbiome of obese post-menopausal women treated with celecoxib in a controlled dietary setting, indicating that the effects may be dependent on the host's physiological state and diet. nih.gov
The table below summarizes the key changes observed in gut microbiota composition following celecoxib treatment in preclinical models.
| Bacterial Family/Species | Direction of Change | Animal Model | Study Reference |
| Lactobacillaceae | Decrease | APCMin/+ mice | nih.govgutmicrobiotaforhealth.com |
| Bifidobacteriaceae | Decrease | APCMin/+ mice | nih.govgutmicrobiotaforhealth.com |
| Coriobacteriaceae | Increase | APCMin/+ mice | nih.govgutmicrobiotaforhealth.com |
| Acidaminococcaceae | Enrichment | Humans (observational) | nih.gov |
| Enterobacteriaceae | Enrichment | Humans (observational) | nih.gov |
Modulation of Endogenous Metabolomic Profiles in Preclinical Studies
The following findings relate to the parent compound, celecoxib. Direct metabolomic studies of this compound were not identified in the current literature search.
In conjunction with its effects on the gut microbiota, celecoxib has been shown to significantly modulate the fecal metabolomic profile in preclinical models. In the same study involving APCMin/+ mice, celecoxib treatment resulted in a substantial reduction of numerous fecal metabolites that are linked to carcinogenesis. nih.gov These included key biomolecules such as glucose, various amino acids, nucleotides, and lipids. gutmicrobiotaforhealth.com
Pathway analysis of these metabolomic changes suggests that the reduction in these pro-proliferative metabolites may contribute to a decrease in cell proliferation. nih.gov This hypothesis is supported by findings that celecoxib treatment reduced cell proliferation in the crypts of the ileum and colon in these animals. nih.govgutmicrobiotaforhealth.com The alteration of the metabolome is considered a key mechanism through which celecoxib exerts its chemopreventive effects, potentially by creating a less favorable environment for tumor growth. nih.gov
The following table highlights some of the key classes of metabolites affected by celecoxib administration in preclinical studies.
| Metabolite Class | Effect of Celecoxib | Implied Biological Impact | Study Reference |
| Glucose | Strong Reduction | Reduced energy source for proliferation | nih.govgutmicrobiotaforhealth.com |
| Amino Acids | Strong Reduction | Decreased building blocks for protein synthesis | nih.govgutmicrobiotaforhealth.com |
| Nucleotides | Strong Reduction | Impaired DNA and RNA synthesis | nih.govgutmicrobiotaforhealth.com |
| Lipids | Strong Reduction | Altered cell membrane composition and signaling | nih.govgutmicrobiotaforhealth.com |
Application in Molecular Imaging Research with Radiolabeled Derivatives
Synthesis and Evaluation of Radiolabeled Celecoxib Analogs for PET Imaging
The development of radiolabeled analogs of celecoxib and its derivatives is an active area of research for the non-invasive imaging of cyclooxygenase-2 (COX-2) expression using positron emission tomography (PET). A key strategy to improve the imaging characteristics of these radiotracers is to enhance their metabolic stability. Deuteration, the replacement of hydrogen with its heavier isotope deuterium, is one such approach.
In one study, a deuterated analog of a fluoromethyl-substituted celecoxib derivative, [D2,18F]5a, was synthesized and evaluated. nih.gov The radiosynthesis was achieved through 18F-fluorination of a precursor molecule in an automated process, yielding the radiotracer in good radiochemical purity. nih.gov The primary goal of deuteration in this context is to slow down the rate of metabolic degradation of the radiotracer in the body. nih.gov
The evaluation of these radiolabeled celecoxib analogs involves in vitro COX inhibition assays and in vivo biodistribution and PET studies in animal models. nih.gov While deuteration is not expected to alter the COX-2 inhibitory potency of the molecule, it can significantly impact its in vivo behavior. nih.gov
Metabolic Stability and Target Engagement Studies in Preclinical Imaging
Preclinical imaging studies have demonstrated that deuteration can effectively enhance the metabolic stability of radiolabeled celecoxib analogs. In a comparative study, the deuterated compound [D2,18F]5a was found to be the most stable among the three derivatives tested. nih.gov This increased stability was observed both in vitro, through incubation with murine liver microsomes, and in vivo through PET imaging and biodistribution analysis. nih.gov
The enhanced metabolic stability of the deuterated analog resulted in reduced defluorination, which is a common metabolic pathway for 18F-labeled radiotracers and can lead to unwanted accumulation of radioactivity in bones. nih.gov The femur uptake of the deuterated analog was significantly lower compared to its non-deuterated counterpart. nih.gov However, it is important to note that while metabolic stability is improved, off-target binding can still occur. For instance, celecoxib and its analogs are known to interact with other biological targets such as carbonic anhydrases and certain kinases, which can influence their tissue distribution and target engagement as observed in PET imaging studies. nih.gov
The table below summarizes the comparative metabolic stability of a deuterated radiolabeled celecoxib analog and its non-deuterated counterparts.
| Compound | Key Modification | Relative In Vivo Stability | Femur Uptake (SUV) | Study Reference |
| [18F]5a | Non-deuterated | Lowest | 4.1 ± 0.6 | nih.gov |
| [D2,18F]5a | Deuterated | Highest | 2.6 ± 0.3 | nih.gov |
| [18F]5b | Fluoroethyl-substituted | Intermediate | 1.0 ± 0.2 | nih.gov |
Emerging Research Perspectives and Future Directions
Advancements in the Application of Stable Isotope-Labeled Compounds in Drug Discovery
The use of stable isotope-labeled compounds, such as 4-Desmethyl-2-methyl Celecoxib-d4, has become a cornerstone of modern drug discovery and development. musechem.comadesisinc.com The incorporation of deuterium (B1214612), a stable, non-radioactive isotope of hydrogen, offers significant advantages in characterizing the absorption, distribution, metabolism, and excretion (ADME) of drug molecules. musechem.comchemicalsknowledgehub.com
One of the primary applications of deuterated compounds is in metabolic stability studies. nih.govijeat.org By replacing hydrogen atoms at metabolically vulnerable sites with deuterium, researchers can create a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. ijeat.orgacs.org This "kinetic isotope effect" can slow down the rate of metabolic conversion, providing valuable insights into the metabolic pathways of a drug. acs.orgresearchgate.net In the context of this compound, this deuteration allows for its use as an internal standard in mass spectrometry-based bioanalysis, enabling precise quantification of the unlabeled metabolite in complex biological matrices. musechem.com This is crucial for understanding the pharmacokinetic profile of celecoxib (B62257) and its metabolites.
Recent advancements in isotopic labeling techniques, such as late-stage functionalization and hydrogen isotope exchange (HIE), have made the synthesis of these crucial research tools more efficient. musechem.com These innovations, often fostered through academic-industrial collaborations, continue to expand the applications of stable isotope-labeled compounds in accelerating the drug development pipeline. acs.org
Methodological Innovations in Quantitative Bioanalysis of Metabolites
The accurate quantification of drug metabolites in biological samples is paramount for pharmacokinetic and toxicokinetic studies. The field of bioanalysis has seen significant innovations, largely driven by advancements in liquid chromatography-mass spectrometry (LC-MS). nih.govnumberanalytics.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique has become the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and specificity. scitechnol.comnih.gov In the analysis of 4-Desmethyl-2-methyl Celecoxib, LC-MS/MS would be the method of choice. The use of a stable isotope-labeled internal standard like the d4-analog is critical to correct for matrix effects and variations in sample processing and instrument response, ensuring highly accurate and precise quantification. musechem.comresearchgate.net
High-Resolution Mass Spectrometry (HRMS): The advent of HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass analyzers, has further revolutionized metabolite analysis. nih.govbioanalysis-zone.comthermofisher.com These instruments provide accurate mass measurements, which aids in the confident identification of unknown metabolites and can help to differentiate between isobaric compounds. researchgate.net
Advanced Separation Techniques: Innovations in liquid chromatography, such as the development of Ultra-High-Performance Liquid Chromatography (UHPLC), have enabled faster analysis times and improved separation efficiency. nih.govthermofisher.com Different column chemistries, including reversed-phase and hydrophilic interaction liquid chromatography (HILIC), provide the flexibility to analyze a wide range of metabolites with varying polarities. nih.govthermofisher.com
Automation and Miniaturization: To handle the high throughput demands of modern drug discovery, bioanalytical workflows are increasingly automated. scitechnol.com Microfluidics-based systems are also emerging, offering the potential for faster analysis with smaller sample volumes. scitechnol.com
The table below summarizes some of the key analytical techniques used in metabolite quantification:
| Analytical Technique | Key Features | Relevance to this compound |
| LC-MS/MS | High sensitivity, specificity, and selectivity. scitechnol.com | Gold standard for quantification, with the d4-analog used as an internal standard. |
| HRMS (Q-TOF, Orbitrap) | Accurate mass measurement, aids in identification of unknown metabolites. nih.govresearchgate.net | Confirmatory analysis and structural elucidation of celecoxib metabolites. |
| UHPLC | Faster analysis times, improved separation efficiency. thermofisher.com | Enhanced throughput for pharmacokinetic studies. |
| HILIC | Separation of polar and ionic compounds. nih.gov | Analysis of a broad range of potential celecoxib metabolites. |
Expansion of Preclinical Research Models for Studying Metabolite Bioactivity
Traditionally, preclinical drug metabolism studies have relied on a limited range of in vitro and in vivo models. nih.gov However, there is a growing recognition of the need for more predictive and human-relevant models to assess the bioactivity of drug metabolites.
In Vitro Models:
Liver Microsomes and S9 Fractions: These subcellular fractions are widely used to assess metabolic stability and identify major metabolites. nih.govadmescope.com They contain a rich complement of drug-metabolizing enzymes. nih.gov
Hepatocytes: Primary human hepatocytes are considered a gold standard for in vitro metabolism studies as they contain the full complement of metabolic enzymes and cofactors. nih.govadmescope.com Cryopreserved hepatocytes and cell lines like HepaRG are also valuable tools. frontiersin.org
3D Cell Cultures and Organoids: Three-dimensional cell culture models, such as spheroids and organoids, offer a more physiologically relevant environment compared to traditional 2D cultures. nih.govnih.gov They allow for better cell-to-cell interactions and can maintain metabolic activity for longer periods. nih.gov
Organ-on-a-Chip (OOAC): These microfluidic devices aim to recapitulate the structure and function of human organs, providing a more dynamic and integrated system for studying drug metabolism and toxicity. nih.govnih.gov
In Vivo Models:
Humanized Animal Models: To bridge the gap between animal models and human responses, researchers are increasingly using humanized animal models. biobostonconsulting.com For instance, mice with "humanized" livers, containing human hepatocytes, can provide more predictive data on human-specific metabolic pathways. nih.gov
The table below outlines various preclinical models and their applications in studying metabolite bioactivity:
| Model Type | Specific Examples | Key Advantages and Applications |
| In Vitro | Liver Microsomes, S9 Fractions nih.govadmescope.com | High-throughput screening for metabolic stability and metabolite identification. nih.gov |
| Primary Hepatocytes, HepaRG cells nih.govfrontiersin.org | "Gold standard" for studying a wide range of metabolic pathways. | |
| 3D Spheroids, Organoids nih.govnih.gov | More physiologically relevant, longer-term cultures. nih.gov | |
| Organ-on-a-Chip nih.gov | Dynamic, multi-organ interaction studies. biobostonconsulting.com | |
| In Vivo | Humanized Liver Mouse Models nih.gov | More predictive of human-specific metabolism. biobostonconsulting.com |
The use of these advanced preclinical models, in conjunction with isotopically labeled compounds like this compound, allows for a more comprehensive assessment of a drug's metabolic profile and the potential biological activity of its metabolites before moving into clinical trials. researchgate.netmdpi.com
Future Opportunities in Understanding Metabolic Influences on Biological Pathways
The study of drug metabolites is moving beyond simple characterization towards a deeper understanding of how these molecules influence broader biological pathways. ox.ac.uknih.gov This field, often referred to as metabolomics, aims to comprehensively analyze the small molecules within a biological system to gain insights into health and disease. numberanalytics.comthermofisher.com
A key future direction is the integration of metabolomics data with other "omics" data, such as genomics and proteomics, to build a more holistic picture of a drug's effects. scitechnol.com This systems biology approach can help to identify novel drug targets, uncover mechanisms of toxicity, and discover biomarkers for predicting drug response. mdpi.com
There is also a growing interest in the role of the gut microbiome in drug metabolism. ox.ac.ukyoutube.com The vast array of enzymes produced by gut bacteria can significantly impact the metabolic fate of orally administered drugs. Understanding these interactions is crucial for predicting inter-individual variability in drug response.
Furthermore, the development of computational tools and machine learning algorithms is playing an increasingly important role in predicting metabolic pathways and potential bioactivation of drug candidates. researchgate.netbiorxiv.org These in silico models can help to prioritize compounds for further experimental investigation and guide the design of safer and more effective drugs. frontiersin.org
The continued development and application of advanced analytical techniques, more predictive preclinical models, and integrated data analysis approaches will undoubtedly unlock new opportunities for understanding the complex interplay between drug metabolism and biological systems. Stable isotope-labeled compounds like this compound will remain indispensable tools in this endeavor, facilitating the accurate and detailed investigations that are essential for advancing pharmaceutical sciences.
Q & A
Q. What are the key considerations for synthesizing 4-Desmethyl-2-methyl Celecoxib-d4 with isotopic purity?
Methodological Answer: Synthesis should prioritize deuterium incorporation efficiency, verified via mass spectrometry (MS) and nuclear magnetic resonance (NMR). Reaction conditions (e.g., solvent, temperature) must minimize protium exchange. Use deuterated reagents and inert atmospheres to maintain isotopic integrity. Post-synthesis, validate purity using high-resolution LC-MS/MS and compare retention times with non-deuterated analogs to confirm structural fidelity .
Q. How should researchers characterize the stability of this compound under physiological conditions?
Methodological Answer: Conduct accelerated stability studies in simulated biological matrices (e.g., plasma, liver microsomes) at varying pH and temperatures. Monitor deuterium loss via isotopic ratio measurements using LC-HRMS. Compare degradation kinetics with non-deuterated Celecoxib derivatives to assess isotopic effects on metabolic resistance .
Q. What experimental controls are critical when using this compound as an internal standard in pharmacokinetic studies?
Methodological Answer: Include blank matrices (e.g., drug-free plasma) to rule out matrix effects. Use a stable isotope-labeled analog (e.g., Celecoxib-d4) as a co-internal standard to normalize recovery rates. Validate cross-reactivity and ion suppression in MS detection by spiking known concentrations into biological samples .
Advanced Research Questions
Q. How can factorial design optimize the evaluation of this compound’s COX-2 selectivity versus off-target effects?
Methodological Answer: Implement a 2^k factorial design to assess variables like concentration, incubation time, and enzyme source (e.g., recombinant COX-2 vs. COX-1). Use ANOVA to identify interactions between variables. For example, test IC50 shifts in COX-2 inhibition under varying Mg²⁺ concentrations to probe metal-dependent binding mechanisms. Include dose-response curves with deuterated/non-deuterated pairs to isolate isotopic effects .
Q. What strategies resolve contradictions in reported IC50 values for this compound across different assay platforms?
Methodological Answer: Perform cross-platform validation (e.g., fluorescence polarization vs. radiometric assays) using standardized enzyme batches. Normalize data to reference inhibitors (e.g., indomethacin for COX-2). Apply Bland-Altman analysis to quantify inter-assay variability and identify systematic biases (e.g., solvent interference in fluorescence assays). Reconcile discrepancies by adjusting for assay-specific detection limits .
Q. How can in silico modeling predict the impact of deuteration on this compound’s binding kinetics?
Methodological Answer: Use molecular dynamics (MD) simulations to compare deuterated and protiated forms in COX-2 active sites. Calculate binding free energy differences (ΔΔG) with thermodynamic integration. Validate predictions with surface plasmon resonance (SPR) to measure real-time association/dissociation rates (k_on/k_off). Correlate deuteration-induced vibrational changes with altered hydrogen-bonding networks .
Data Analysis & Reproducibility
Q. What statistical methods are recommended for meta-analysis of this compound’s anti-inflammatory efficacy across studies?
Methodological Answer: Apply random-effects models to account for heterogeneity in study designs (e.g., animal models vs. cell lines). Use funnel plots to detect publication bias. Stratify analysis by deuterium incorporation levels and assay type. Include sensitivity analyses to exclude outlier datasets, ensuring robustness of pooled effect sizes .
Q. How to ensure reproducibility of dose-response experiments with this compound?
Methodological Answer: Predefine acceptance criteria for Z’-factors (>0.5) and signal-to-noise ratios (>10). Use automated liquid handlers to minimize pipetting errors. Share raw data (e.g., fluorescence readings, curve-fit parameters) in supplementary materials. Adopt MIAME guidelines for metadata reporting, including batch numbers of reagents and equipment calibration dates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
